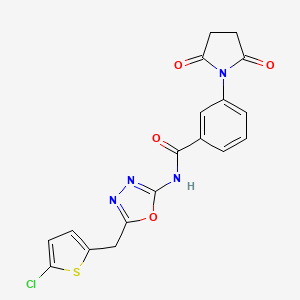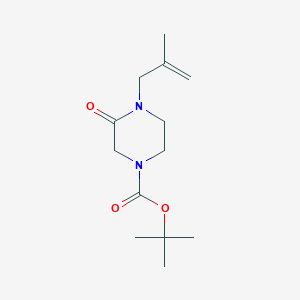
Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the type of reaction (e.g., addition, substitution, elimination), the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl 4-(2-methylprop-2-en-1-yl)-3-oxopiperazine-1-carboxylate (EN300-26983471):
Pharmaceutical Development
Tert-butyl 4-(2-methylprop-2-en-1-yl)-3-oxopiperazine-1-carboxylate: is being explored for its potential in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Researchers are investigating its efficacy in treating conditions such as inflammation, cancer, and neurological disorders .
Anti-inflammatory Agents
This compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, tert-butyl 4-(2-methylprop-2-en-1-yl)-3-oxopiperazine-1-carboxylate is being studied for its cytotoxic effects on cancer cells. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Researchers are also exploring its ability to inhibit tumor growth and metastasis .
Neuroprotective Agents
The compound is being investigated for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a promising candidate for the development of neuroprotective drugs .
Antimicrobial Agents
Tert-butyl 4-(2-methylprop-2-en-1-yl)-3-oxopiperazine-1-carboxylate: has exhibited antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a potential candidate for the development of new antibiotics and antifungal agents .
Enzyme Inhibition Studies
Researchers are exploring the compound’s ability to inhibit various enzymes involved in disease pathways. For example, it has been studied as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Inhibition of such enzymes can lead to the development of new treatments for pain and inflammatory conditions .
Biochemical Probes
The compound is also used as a biochemical probe in research to study the function of specific proteins and enzymes. Its unique structure allows it to bind selectively to certain biological targets, providing insights into their roles in various physiological and pathological processes .
Material Science Applications
Beyond biological applications, tert-butyl 4-(2-methylprop-2-en-1-yl)-3-oxopiperazine-1-carboxylate is being explored in material science for its potential use in the synthesis of novel polymers and materials. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or biocompatibility .
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(2)8-14-6-7-15(9-11(14)16)12(17)18-13(3,4)5/h1,6-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXSCYFRPAOKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-methylprop-2-enyl)-3-oxopiperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2731482.png)

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2731485.png)
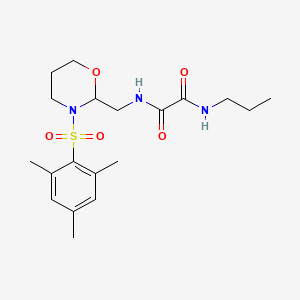

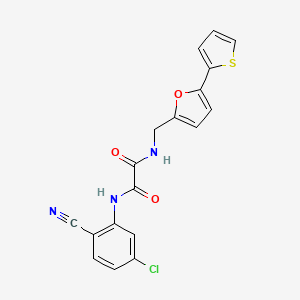
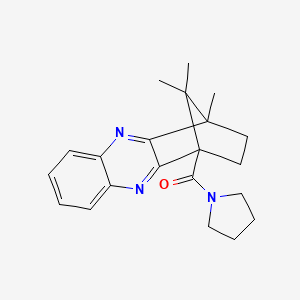
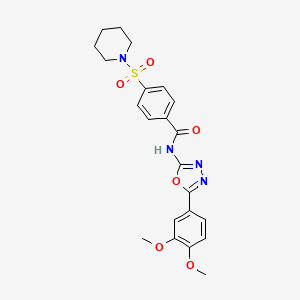
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)
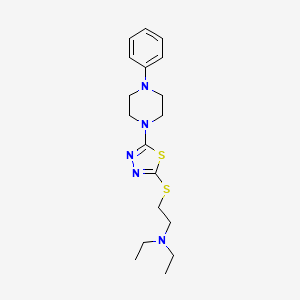
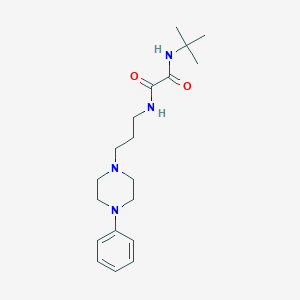
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
